molecular formula C12H13FO B13317361 2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one

2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one

Cat. No.: B13317361
M. Wt: 192.23 g/mol
InChI Key: YGMXEULZNKRMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with cyclopentanone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopentanone ring provides structural stability and can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one can be compared with other similar compounds, such as:

    2-(3-Fluorophenyl)cyclopentan-1-one: Lacks the methyl group on the phenyl ring.

    2-(3-Methylphenyl)cyclopentan-1-one: Lacks the fluorine atom on the phenyl ring.

    2-(3-Chloro-5-methylphenyl)cyclopentan-1-one: Contains a chlorine atom instead of fluorine.

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s chemical properties and biological activity .

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)cyclopentan-1-one

InChI

InChI=1S/C12H13FO/c1-8-5-9(7-10(13)6-8)11-3-2-4-12(11)14/h5-7,11H,2-4H2,1H3

InChI Key

YGMXEULZNKRMTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2CCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.